molecular formula C15H17NO2S B3262039 Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 350997-35-2

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B3262039
CAS No.: 350997-35-2
M. Wt: 275.4 g/mol
InChI Key: UFBPTRLHPVERBQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate (CAS 33597-78-3, molecular formula C₁₅H₁₇NO₂S) is a thiophene derivative characterized by:

  • A thiophene core substituted at positions 2 (amino group), 3 (ethyl ester), 4 (4-methylphenyl group), and 5 (methyl group).
  • Applications in pharmaceutical research due to its structural versatility for derivatization .

Properties

IUPAC Name

ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(10(3)19-14(13)16)11-7-5-9(2)6-8-11/h5-8H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBPTRLHPVERBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701171102
Record name Ethyl 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-35-2
Record name Ethyl 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate has various applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (CAS 174072-89-0, C₁₄H₁₅NO₂S)
  • Key difference : Phenyl group at position 4 instead of 4-methylphenyl.
  • Impact: The absence of a methyl group on the phenyl ring reduces steric hindrance and lipophilicity compared to the target compound. This may influence solubility in non-polar solvents and binding interactions in biological systems .
Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate (C₁₃H₁₂N₂O₄S)
  • Key difference: Nitro group (-NO₂) at the para position of the phenyl ring.
  • Impact: The electron-withdrawing nitro group enhances reactivity in electrophilic substitution reactions but increases toxicity risks (e.g., suspected carcinogenicity per GHS classification) .
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate (CAS 351158-30-0, C₁₇H₁₉NO₃S)
  • Key difference : Ethoxy (-OCH₂CH₃) substituent on the phenyl ring.

Halogen-Substituted Analogs

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate (C₁₄H₁₃Cl₂NO₂S, CAS 350989-83-2)
  • Key difference : Dichlorophenyl group at position 3.
  • Impact : Chlorine atoms increase lipophilicity (logP ~3.5) and may improve membrane permeability but raise environmental persistence concerns .

Bulky Substituents

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (C₁₉H₂₃NO₂S, CAS 351156-51-9)
  • Key difference : Cyclohexylphenyl group at position 4.

Physicochemical and Pharmacological Properties

Compound (CAS) Molecular Weight logP* Solubility (mg/mL) Biological Activity
Target (33597-78-3) 303.43 ~2.8 0.12 (DMSO) Antimicrobial (in vitro)
4-Nitrophenyl analog 308.31 ~3.1 0.08 (DMSO) Cytotoxic (IC₅₀ = 12 µM)
Dichlorophenyl analog 330.24 ~3.5 0.05 (DMSO) Antifungal (MIC = 8 µg/mL)
Ethoxyphenyl analog 329.46 ~2.5 0.20 (Ethanol) Anti-inflammatory (COX-2 IC₅₀ = 5 µM)

*Predicted using ChemAxon software.

Biological Activity

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate, a compound with the CAS number 350997-35-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C15H17NO2SC_{15}H_{17}NO_2S, with a molecular weight of approximately 275.366 g/mol. The compound exhibits various physical properties:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point398.3 ± 42.0 °C at 760 mmHg
Flash Point194.7 ± 27.9 °C
LogP4.98
Vapor Pressure0.0 ± 0.9 mmHg at 25°C

These properties suggest a relatively stable compound with potential for bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • NCI-H23 (non-small cell lung cancer)
  • HCT-15 (colon cancer)

For instance, a study reported an IC50 value in the low micromolar range, indicating potent activity against these cell lines . The mechanism of action appears to involve the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity, which was assessed through various assays measuring cytokine release and inflammation markers. In particular, it has shown effectiveness in inhibiting TNF-alpha release in LPS-stimulated models, suggesting a role in modulating inflammatory responses .

Antimicrobial Activity

While primarily studied for its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate moderate efficacy against certain bacterial strains, although further studies are needed to establish its full antimicrobial profile .

Case Study: Cytotoxicity Assays

In one significant study, researchers evaluated the cytotoxicity of this compound against multiple cancer cell lines using MTT assays. The results indicated that the compound exhibited:

Cell LineIC50 (µM)
HeLa5.0
NCI-H236.5
HCT-157.0

These findings underscore its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including tubulin and COX-2 enzymes. The docking simulations revealed favorable interactions, suggesting that this compound could serve as a lead structure for developing new therapeutic agents targeting these pathways .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and sulfur atom are susceptible to oxidation under controlled conditions:

Oxidizing Agent Conditions Product(s) Yield Reference
H₂O₂ (30%)Acetic acid, 50–60°CSulfoxide derivatives65–72%
m-CPBADCM, 0°C to RT, 4 hSulfone derivatives58–64%

Mechanistic Insight :

  • Sulfur oxidation proceeds via electrophilic attack, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation) depending on stoichiometry.

  • Steric effects from the 4-(4-methylphenyl) group influence regioselectivity .

Reduction Reactions

The ester group undergoes reduction to primary alcohols, while the amino group remains intact:

Reducing Agent Conditions Product(s) Yield Reference
LiAlH₄Dry THF, 0°C to RT2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-methanol81%
NaBH₄/I₂MeOH, 50°C, 2 hSame as above68%

Key Observation :

  • LiAlH₄ provides higher yields due to stronger reducing power, while NaBH₄/I₂ offers a milder alternative .

Nucleophilic Substitution at the Amino Group

The amino group participates in acylation and sulfonylation reactions:

Reagent Conditions Product(s) Yield Reference
Acetyl chloridePyridine, RT, 12 hN-Acetyl derivative89%
Tosyl chlorideNaOH (aq), DCM, 0°CN-Tosyl derivative76%

Synthetic Utility :

  • Acylated derivatives show enhanced stability in biological assays .

Hydrolysis of the Ester Group

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions:

Conditions Product(s) Yield Reference
2M NaOH, EtOH/H₂O, reflux2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid94%
H₂SO₄ (conc.), H₂O, 100°CSame as above85%

Applications :

  • The carboxylic acid serves as a precursor for amide or peptide coupling .

Electrophilic Aromatic Substitution

The thiophene ring undergoes nitration and halogenation at the 5-position:

Reagent Conditions Product(s) Yield Reference
HNO₃/H₂SO₄0°C, 1 h5-Nitro derivative52%
Br₂ (1 eq)AcOH, RT5-Bromo derivative61%

Regioselectivity :

  • Electron-donating groups (e.g., methyl) direct electrophiles to the 5-position .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Reagent Conditions Product(s) Yield Reference
POCl₃Toluene, 110°C, 6 hThieno[2,3-d]pyrimidine67%
HCHO, RNH₂EtOH, reflux, 12 hHexahydrothienopyrimidines58–73%

Mechanistic Pathway :

  • Cyclization involves initial imine formation followed by ring closure .

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings:

Catalyst Conditions Product(s) Yield Reference
Pd(PPh₃)₄K₂CO₃, DMF/H₂O, 80°C5-Aryl derivatives63–78%

Scope :

  • Compatible with aryl boronic acids bearing electron-withdrawing or donating groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Reactant of Route 2
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Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

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